molecular formula C21H27N5 B2948570 2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900877-22-7

2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2948570
CAS No.: 900877-22-7
M. Wt: 349.482
InChI Key: YIFBUOPNPDGHEP-UHFFFAOYSA-N
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Description

2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic framework with nitrogen atoms at positions 1, 5, and 6. Key structural features include:

  • 2-Ethyl group: Enhances lipophilicity and modulates electronic properties.
  • 3-Phenyl group: Contributes to π-π stacking interactions in biological targets.
  • 5-Methyl substituent: Stabilizes the core structure and influences steric interactions.

This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting Pim-1, FLT-3, and PI3Kδ.

Properties

IUPAC Name

2-ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-4-18-20(17-9-7-6-8-10-17)21-22-16(3)15-19(26(21)23-18)25-13-11-24(5-2)12-14-25/h6-10,15H,4-5,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFBUOPNPDGHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C18H24N4\text{C}_{18}\text{H}_{24}\text{N}_4

This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including our compound of interest, exhibit significant anti-inflammatory properties. For instance, a study highlighted that these compounds alleviate LPS-induced inflammation by modulating cell metabolism via CD73 signaling pathways. The compounds were shown to:

  • Inhibit Nrf2 nuclear translocation.
  • Ameliorate catalase activity.
  • Shift macrophage polarization from pro-inflammatory (M1) to pro-resolving (M2) phenotypes by downregulating CD80 and iNOS and enhancing CD163 and TGFβ1 expression .

Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines. The IC50 values were reported as follows:
    • MCF7: 0.01μM0.01\,\mu M
    • NCI-H460: 0.03μM0.03\,\mu M
    • SF-268: 31.5μM31.5\,\mu M .

The mechanism through which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation.
  • Modulation of Signaling Pathways : It modulates the CD73-related signaling pathway, impacting macrophage metabolism and inflammatory responses.
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Inflammation : A recent study assessed the effect of various pyrazolo[1,5-a]pyrimidines on LPS-induced inflammation in macrophages. The findings indicated that compounds similar to this compound effectively reduced inflammatory markers and promoted a shift in macrophage phenotype.
  • Anticancer Screening : Another study screened multiple derivatives against various cancer cell lines, highlighting the promising anticancer activity of the pyrazolo[1,5-a]pyrimidine scaffold. The results indicated that compounds with similar structures exhibited lower IC50 values compared to standard chemotherapeutics.

Data Tables

Cell Line IC50 (µM) Effect
MCF70.01Significant cytotoxicity
NCI-H4600.03Significant cytotoxicity
SF-26831.5Moderate cytotoxicity

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis:

Compound Substituents Biological Activity Key Findings
Target Compound 2-Ethyl, 3-Ph, 5-Me, 7-(4-ethylpiperazinyl) Kinase inhibition (putative) Hypothesized to target Pim-1/FLT-3 kinases; ethylpiperazine may enhance selectivity .
Compound 6m 3-Ph with 3,4,5-trimethoxy; 5-Me Cytotoxic (IC₅₀ < 1 µM in leukemia cells) Methoxy groups enhance DNA intercalation and topoisomerase inhibition.
Compound 6p 3-Ph with 4-fluoro; 5-Me Antiproliferative (IC₅₀ = 2.3 µM in solid tumors) Fluorine improves metabolic stability and membrane permeability.
Compounds 15/16 Cyclized amide at position 7 PDE4 inhibition (200-fold potency increase) Rigid amide conformation optimizes binding to PDE4 catalytic pocket.
Compound 11b 3-Ph, 5-NH₂, 7-morpholinyl Pim-1 inhibition (IC₅₀ = 8 nM); anti-clonogenic activity Morpholine enhances kinase selectivity and reduces hERG liability (>30 µM).
PI3Kδ Inhibitors 7-Morpholinyl, 5-indole PI3Kδ inhibition (IC₅₀ < 10 nM); COPD therapeutic candidates Five-six-membered bicyclic cores improve potency over six-six systems.

Critical Structural Insights

Position 3 (Phenyl Group) :

  • Substitutions (e.g., methoxy, fluoro) modulate target engagement and pharmacokinetics. The target compound’s unmodified phenyl may prioritize broad-spectrum kinase binding over specificity .

Position 7 (Piperazine vs. PI3Kγ) .

Position 5 (Methyl vs. Amino): Methyl substituents (target compound) reduce polarity, favoring blood-brain barrier penetration, while amino groups (e.g., compound 11b) enhance hydrogen bonding in kinase active sites .

Research Findings and Implications

  • Kinase Selectivity : Ethylpiperazine substituents may reduce off-target effects compared to morpholine-based analogs, as seen in compound 11b’s hERG safety profile .
  • Cellular Activity: Methyl at position 5 could improve metabolic stability, though direct comparisons with amino-substituted analogs (e.g., 11b) are needed .
  • Structural Characterization : SHELX programs () are critical for confirming crystallographic data, ensuring accurate comparison of substituent geometries .

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